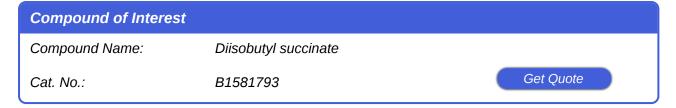


## A Comparative Analysis of Predicted and Experimental Properties of Diisobutyl Succinate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted and experimentally determined physicochemical properties of **Diisobutyl succinate** (CAS No: 925-06-4), a butanedioic acid ester. Understanding the correlation between computational predictions and real-world measurements is crucial for modeling, screening, and process development. This document summarizes key data in a comparative format, outlines the methodologies for experimental determination, and visualizes the workflow for property validation.

### **Correlation of Predicted and Experimental Data**

Computational models offer a rapid, cost-effective method for estimating the properties of chemical compounds. These predictions, often based on quantitative structure-property relationship (QSPR) models or other computational chemistry approaches, are valuable for initial screening and hypothesis testing. However, experimental validation remains the gold standard. The following tables present a side-by-side comparison of predicted and experimental values for key physicochemical properties of **Diisobutyl succinate**, sourced from various chemical databases.

Table 1: Physicochemical Properties of Diisobutyl Succinate



Property	Predicted/Estimated Value	Experimental Value
Molecular Formula	C12H22O4	C12H22O4
Molecular Weight	230.30 g/mol [1][2]	-
Density	0.982 g/cm <sup>3</sup> [2][3]	0.967 g/cm <sup>3</sup> [4]
Boiling Point	252.6 °C (at 760 mmHg)[2][3]	216 °C[4]
Flash Point	109.8 °C (Closed Cup, est.)[2]	-
logP (Octanol/Water)	2.165 - 3.004[2][4][5]	-
Refractive Index	1.434[2]	-
Vapor Pressure	0.019 mmHg @ 25 °C (est.)	-

Note: Experimental values for some properties like Flash Point, logP, and Refractive Index were not explicitly available in the searched literature, though estimated or predicted values are common.

## **Experimental Protocols**

The experimental values cited in this guide are determined by established laboratory methods. Below are detailed protocols for the key experiments.

### **Determination of Boiling Point**

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and effective method for its determination, especially with small sample volumes, is the Thiele tube method.[6][7]

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner), and a suitable bath liquid (e.g., mineral oil).[6][8]
- Procedure:
  - A small amount of the liquid sample (a few mL) is placed into the small test tube.



- The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing the bath liquid.[7]
- The side arm of the Thiele tube is gently heated, which allows for uniform heating of the bath via convection currents.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
- The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

### **Determination of Density**

Density, the mass per unit volume, is a fundamental physical property. The ASTM D4052 standard test method utilizes a digital density meter for precise measurements.[1][3]

- Apparatus: Digital density meter, typically featuring an oscillating U-tube.[3]
- Principle: A small volume of the liquid sample (approx. 1-2 mL) is introduced into the
  oscillating sample tube. The instrument measures the change in the oscillation frequency of
  the tube caused by the mass of the sample.[9]
- Procedure:
  - The instrument is calibrated using standard reference materials of known density (e.g., dry air and pure water).
  - The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present, as they can affect the measurement.[1][10]
  - The tube is oscillated, and its characteristic frequency is measured.



 Using calibration data, the instrument calculates the density of the sample at the test temperature.[9] This method is applicable to liquids with viscosities typically below 15,000 mm²/s.[1]

### **Determination of Flash Point**

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method (standardized as ASTM D93) is widely used.[5][11]

- Apparatus: Pensky-Martens closed-cup tester, which includes a brass test cup, a close-fitting lid with apertures, a stirrer, a heat source, and an ignition source.[5][11]
- Procedure:
  - The sample is placed in the test cup up to a specified mark.
  - The lid is secured, and the sample is heated at a controlled, constant rate while being continuously stirred.[11]
  - At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup through an aperture in the lid.[5][12]
  - The test is repeated until a distinct "flash" is observed inside the cup.[12]
  - The temperature at which this flash occurs, corrected for barometric pressure, is recorded as the flash point.[5]

### **Determination of Refractive Index**

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.[13][14]

- Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp, 589 nm), and a constant temperature water bath.[13]
- Procedure:



- The refractometer prisms are cleaned and calibrated using a standard of known refractive index, such as distilled water.[15]
- A few drops of the liquid sample are placed on the surface of the measuring prism.
- The prisms are closed to spread the liquid into a thin film. The temperature is allowed to stabilize, as refractive index is temperature-dependent.[13]
- While looking through the eyepiece, the adjustment knob is turned until the light-dark boundary line is centered on the crosshairs.
- If using white light, a compensator is adjusted to eliminate any color fringes from the boundary line.
- The refractive index is then read directly from the instrument's calibrated scale.[13]

# Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most direct way to measure it.[16][17]

- Apparatus: Glass flasks with stoppers, mechanical shaker, centrifuge, and an analytical instrument to determine concentration (e.g., HPLC or UV-Vis spectrophotometer).
- Materials: High-purity n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for logD measurement).[18]
- Procedure:
  - n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
  - A known amount of the compound is dissolved in one of the phases (usually n-octanol).
  - The solution is combined with a known volume of the other phase in a flask.



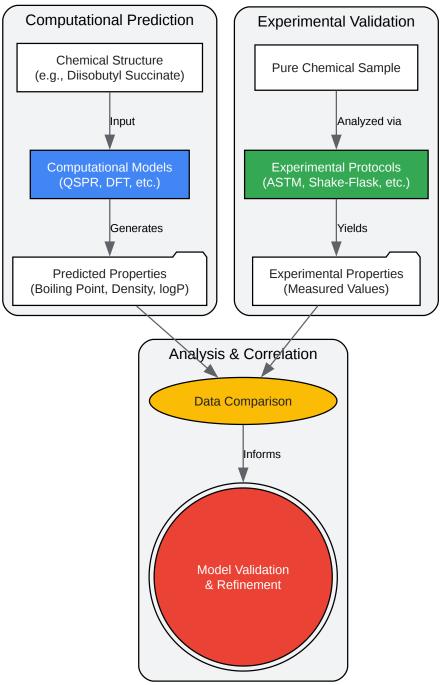
- The flask is shaken for a set period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[17]
- The mixture is then centrifuged to ensure complete separation of the two immiscible layers.[16]
- The concentration of the compound in each phase is accurately measured using an appropriate analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]

## **Visualization of the Property Comparison Workflow**

The following diagram illustrates the logical workflow for comparing computationally predicted chemical properties against experimentally validated data.



# Workflow for Comparing Predicted and Experimental Properties



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Caption: Workflow for comparing predicted and experimental chemical properties.



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